3-(2-Aminoethyl)-2-bromophenol
Description
Contextual Significance in Organic Synthesis and Advanced Materials Chemistry
Substituted phenols are crucial building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. researchgate.net Their utility extends to the creation of pharmaceuticals, agrochemicals, and diverse synthetic materials. openaccessjournals.com The properties of phenolic molecules are significantly shaped by the nature and position of the substituents on the aromatic ring. The strategic synthesis of phenols with precise substituent placement is a key focus for chemists in various fields, including medicinal and polymer chemistry.
In the realm of advanced materials, polyfunctional compounds like 3-(2-Aminoethyl)-2-bromophenol are of interest for creating polymers and other materials with tailored properties. britannica.com The combination of a nucleophilic amino group, a reactive aromatic ring, and a modifiable hydroxyl group provides multiple points for polymerization or for grafting onto other material surfaces. Brominated compounds, in particular, are investigated for their potential flame-retardant properties, a critical aspect in materials science for enhancing the safety of various products.
Historical Trajectory of Substituted Bromophenols and Aminoethyl Aryl Compounds in Chemical Science
The history of substituted bromophenols is intertwined with the broader development of halogenated phenolic chemistry. Since the 19th and early 20th centuries, the study of aromatic compounds and their reactions has been a cornerstone of organic chemistry. openaccessjournals.com The synthesis of bromophenols, such as m-bromophenol, was documented in the early 20th century, highlighting the long-standing interest in these structures.
The development of methods for the controlled bromination of phenols has been a significant area of research, aiming to achieve specific isomers and minimize the formation of unwanted byproducts. These advancements were critical for producing halogenated phenols with high purity, which in turn facilitated their investigation for various applications.
Similarly, aminoethyl aryl compounds have a significant history in chemical science, particularly in the development of pharmaceuticals and other biologically active molecules. The aminoethyl side chain is a common feature in many neurotransmitters and drugs, and its incorporation into aromatic systems has been a key strategy in medicinal chemistry. The synthesis of compounds containing the aminoethylphenyl moiety has evolved with the development of new synthetic methodologies, allowing for greater control over the final structure. The study of polyfunctional aromatic compounds, which combine features of both substituted bromophenols and aminoethyl aryl structures, represents a more recent and complex frontier in chemical synthesis, driven by the search for molecules with novel and enhanced properties. researchgate.net
Foundational Chemical Structure and Reactivity Profiles of Constituent Functional Groups (Phenol, Bromo, Aminoethyl)
The chemical behavior of this compound is dictated by the interplay of its three constituent functional groups: the phenolic hydroxyl group, the bromine atom, and the aminoethyl side chain. Each of these groups imparts distinct reactivity to the molecule.
Phenol (B47542) Group: The hydroxyl (-OH) group attached directly to the benzene (B151609) ring defines the molecule as a phenol. This group renders the aromatic ring highly susceptible to electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The phenolic hydroxyl group itself is weakly acidic, meaning it can donate a proton to form a phenoxide ion. This acidity is a key characteristic that influences its reactivity and interactions with other molecules.
Bromo Group: The bromine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring. In the context of electrophilic aromatic substitution, it is considered a deactivating group, making the reaction slower compared to unsubstituted benzene. However, it directs incoming electrophiles to the ortho and para positions. The carbon-bromine bond can also participate in various cross-coupling reactions, offering a versatile handle for further synthetic modifications.
Aminoethyl Group: The aminoethyl side chain [-CH₂CH₂NH₂] introduces a basic primary amine. The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. This allows it to react with acids to form ammonium (B1175870) salts and with various electrophiles. The reactivity of the amino group is a critical factor in peptide synthesis and in the biological function of many molecules, where it often participates in hydrogen bonding and interactions with biological targets. americanpeptidesociety.org In the context of this compound, the amino group adds a basic center to a molecule that also possesses an acidic phenolic proton, making it amphoteric.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4-5,10H2 |
InChI Key |
PJMGWWUHUKQMEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CCN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 2 Aminoethyl 2 Bromophenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a potent activating group that enhances the electron density of the aromatic ring, particularly at the ortho and para positions. It also functions as a nucleophile and can be readily alkylated or acylated.
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 3-(2-Aminoethyl)-2-bromophenol is strongly influenced by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director. The aminoethyl (-CH₂CH₂NH₂) group is also activating and ortho-, para-directing. Conversely, the bromo (-Br) substituent is a deactivating, yet ortho-, para-directing group.
The positions on the ring relative to the hydroxyl group are:
Position 2: Bromo-substituted
Position 3: Aminoethyl-substituted
Position 4: Para to the -OH group
Position 5: Meta to the -OH group
Position 6: Ortho to the -OH group
Given these influences, electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group and not sterically hindered. The hydroxyl group directs ortho and para. Position 2 is blocked by the bromine atom. Therefore, the primary sites for electrophilic substitution are positions 4 (para) and 6 (ortho). The powerful activating nature of the hydroxyl group typically overcomes the deactivating effect of the halogen. rsc.org Theoretical and experimental studies on substituted phenols confirm that substitution patterns are a result of the combined electronic and steric effects of all groups on the ring. mdpi.comresearchgate.netresearchgate.net
The expected regioselectivity for a generic electrophile (E⁺) would favor substitution at position 6, and to a lesser extent, position 4. The aminoethyl group at position 3 may provide some steric hindrance to attack at position 4. In highly reactive halogenations, such as with bromine water, polysubstitution can occur, potentially leading to the bromination of all available activated positions. rsc.org
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group can be readily converted into an ether or an ester through O-alkylation or O-acylation, respectively. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion under basic conditions.
However, a significant challenge in the alkylation or acylation of this compound is the presence of the primary amine on the side chain, which is also a potent nucleophile. Direct reaction with an alkylating or acylating agent would likely result in a mixture of N-substituted, O-substituted, and N,O-disubstituted products. umich.edusemanticscholar.org
To achieve selective O-alkylation or O-acylation, protection of the amino group is essential. The amino group can be temporarily converted into a non-nucleophilic functional group, such as a carbamate (B1207046) (e.g., Boc) or an amide. Following protection, the phenolic hydroxyl can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and reacted with an alkyl halide or acyl chloride to form the desired ether or ester. Subsequent deprotection of the amino group would then yield the selectively O-functionalized product. Studies on similar aminophenol systems demonstrate that selective O-alkylation is readily achieved after the amino group is protected by forming an imine with benzaldehyde. umich.edu
Oxidative Coupling Pathways
Phenols, particularly those with electron-donating groups, are susceptible to oxidative coupling reactions, which are typically mediated by transition metals or other oxidizing agents. These reactions proceed through the formation of phenoxy radicals. For 2-bromophenols, oxidative coupling can lead to the formation of various dimeric and polymeric products, including hydroxylated polybrominated biphenyls (OH-PBBs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs).
The mechanism involves the one-electron oxidation of the phenol to a phenoxy radical. This radical is resonance-stabilized, with spin density distributed across the oxygen atom and the ortho and para carbons. The coupling can then occur via C-C or C-O bond formation between two such radical intermediates. The specific products formed depend on the reaction conditions and the substitution pattern of the phenol. For the title compound, oxidative coupling would likely lead to a complex mixture of dimers and polymers due to the multiple reactive sites.
Reactivity of the Aromatic Bromo Substituent
The carbon-bromine bond provides a key site for synthetic modification, primarily through nucleophilic substitution (under specific conditions) and, more commonly, through transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a strong nucleophile. This reaction is generally challenging and requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. researchgate.netscispace.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. researchgate.net
In this compound, the substituents (hydroxyl and aminoethyl) are electron-donating. These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, the bromo substituent on this molecule is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. researchgate.netscispace.com Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely harsh conditions (e.g., strong base like NaNH₂) and would likely be complicated by the acidic phenolic and amino protons.
Palladium-Catalyzed Coupling Reactions and Halogen-Metal Exchange
The bromo substituent is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. acs.org The primary amino and hydroxyl groups would likely require protection prior to or during the coupling reaction to prevent side reactions, such as acting as competing nucleophiles or interfering with the catalyst.
Palladium-Catalyzed Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is one of the most versatile and widely used cross-coupling methods. semanticscholar.orgiucr.org A typical illustrative system for a bromophenol derivative is shown below.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. This would be a method to introduce a second, different amino group onto the aromatic ring. mdpi.commdpi.com
Stille Coupling: This involves the reaction of the aryl bromide with an organostannane reagent to form a C-C bond. While effective, the toxicity of tin reagents has led to a preference for other methods like Suzuki coupling. mdpi.com
Illustrative Data Table for Suzuki-Miyaura Coupling of Aryl Bromides
The following table presents representative conditions for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating typical catalysts, bases, and solvents used in such transformations. Data is generalized from literature on similar substrates, not specifically this compound.
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromophenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| 2 | 2-Bromoaniline | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 100 | ~92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | ~98 |
| 4 | 2-Bromotoluene | PdCl₂(dppf) (2) | - | K₂CO₃ | THF/H₂O | 70 | ~89 |
Halogen-Metal Exchange:
Halogen-metal exchange is another important transformation of aryl bromides. acs.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This process replaces the bromine atom with lithium, generating a highly nucleophilic aryllithium species. This intermediate can then be reacted with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups.
For this compound, the presence of two acidic protons (on the -OH and -NH₂ groups) complicates this reaction. These protons would be readily deprotonated by the strong organolithium base. Therefore, a successful halogen-metal exchange would require either:
Protection of both the hydroxyl and amino groups before the exchange reaction.
The use of excess organolithium reagent (at least two equivalents to deprotonate the acidic sites, plus one to perform the exchange). organic-chemistry.org
Alternatively, reagents like isopropylmagnesium chloride (i-PrMgCl) can sometimes be used to perform Br-Mg exchange, which can be less sensitive to acidic functional groups under certain conditions. organic-chemistry.org
Reactivity of the Primary Aminoethyl Chain
The primary aminoethyl chain is a key site of reactivity in this compound, readily undergoing a variety of derivatization and condensation reactions.
The primary amine of this compound is readily derivatized through reactions such as acylation, alkylation, and sulfonylation. These reactions are fundamental in modifying the compound's structure and properties for various applications.
Acylation: The amino group can be acylated using acylating agents like acetic anhydride (B1165640) or acyl chlorides. google.com This reaction introduces an acetyl group, altering the electronic properties of the N-terminus. nih.gov The acylation of primary amines is a common strategy to protect the amino group or to introduce specific functionalities. google.com For instance, N-terminal acetylation is a widespread covalent protein modification catalyzed by N-terminal acetyltransferases (NATs). nih.gov The reaction conditions for acylation can influence the outcome, with strongly basic solvents sometimes leading to acylation of other parts of the molecule. google.com
Alkylation: Alkylation of the primary amino group introduces an alkyl substituent. This can be achieved using alkyl halides. psu.edu The reactivity of the alkylating agent and the reaction conditions, such as the base and solvent used, are crucial for driving the reaction to completion. psu.edu For example, the N-alkylation of similar compounds has been achieved using benzyl (B1604629) bromide and dialkylsulfates. psu.edu In some cases, harsher conditions like high pressure and temperature or the use of protecting groups may be necessary. psu.edu The introduction of organic groups onto the aromatic ring of phenols can also be achieved through alkylation using a transitional alumina (B75360) catalyst. google.com
Sulfonylation: The amino group can also undergo sulfonylation, reacting with sulfonyl chlorides to form sulfonamides. This derivatization is significant in the synthesis of various compounds, including those with potential biological activity.
Detailed research findings on the derivatization of the primary aminoethyl chain of this compound are summarized in the table below.
| Derivatization Reaction | Reagents and Conditions | Product Type | Reference |
| Acylation | Acetic anhydride, acyl chlorides | N-acetylated derivative | google.com |
| Alkylation | Alkyl halides (e.g., benzyl bromide), base (e.g., caesium carbonate) | N-alkylated derivative | psu.edu |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide derivative |
The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). alayen.edu.iqjptcp.com These reactions are typically reversible and can be catalyzed by acids or bases. unizin.org The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a key step in the synthesis of many biologically active compounds. alayen.edu.iqaau.edu.et
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine. aau.edu.et The stability and yield of the resulting Schiff base can be influenced by the reaction conditions, including the solvent and catalyst used. semanticscholar.org For instance, solvent-free, microwave-assisted condensation has been shown to be an efficient method for synthesizing Schiff bases in high yields. semanticscholar.org
The table below presents examples of condensation reactions and Schiff base formation involving amino groups.
| Reactants | Reaction Type | Product | Reference |
| Primary amine and aldehyde/ketone | Condensation | Schiff base (Imine) | alayen.edu.iqjptcp.com |
| Arylacetaldehydes and amines | Chichibabin pyridine (B92270) condensation | 1,3,5-Pyridinium salts | nih.gov |
| Tris(2-aminoethyl)amine and salicylaldehydes | Condensation | Heptadentate Schiff-base ligands | aau.edu.et |
The presence of both an aminoethyl chain and a phenolic hydroxyl group in this compound creates the potential for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems, depending on the reaction conditions and the reagents used. researchgate.net
For example, base-promoted intramolecular cyclization can lead to the formation of either six- or four-membered rings. researchgate.net The outcome of such reactions is often dependent on the relative acidity of the participating functional groups and the steric environment around the reaction centers. researchgate.net Catalysts, such as those based on copper or gold, can facilitate these cyclization processes, often leading to specific products with high efficiency. researchgate.netorganic-chemistry.org Recent research has also explored metal-free photoredox-catalyzed intramolecular cyclization reactions. mdpi.com
The following table summarizes different types of intramolecular cyclization reactions.
| Reaction Type | Catalyst/Conditions | Product Type | Reference |
| Base-promoted intramolecular cyclization | Base | Six- or four-membered rings | researchgate.net |
| Carbene-catalyzed intramolecular cyclization | Carbene catalyst, base | Saddle-shaped eight-membered lactones | nih.gov |
| Cationic gold(I)-catalyzed intramolecular cyclization | (p-CF3C6H4)3PAuCl and AgOTf | Substituted 3(2H)-furanones | organic-chemistry.org |
| Metal-free photoredox-catalyzed cyclization | 4CzIPN, visible light | Oxindole derivatives | mdpi.com |
Acid-Base Properties and Protonation Equilibria in Various Solvents
The acid-base properties of this compound are determined by its phenolic hydroxyl group and the primary amino group. The phenolic hydroxyl group is weakly acidic, while the amino group is basic. The pKa values of these functional groups will be influenced by the electronic effects of the bromine substituent on the aromatic ring and the nature of the solvent.
Reaction Kinetics and Mechanistic Pathways Elucidation
Understanding the reaction kinetics and mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. Kinetic studies can provide insights into the rate-determining steps and the influence of various parameters such as reactant concentrations, temperature, and catalysts.
For instance, the kinetics of reactions involving similar substituted phenols have been studied to understand their mechanisms. gcsu.edu The formation of bromophenols from bromobenzene (B47551) has been shown to proceed through different pathways, including a sulfur-series pathway and spontaneous isomerization of oxide intermediates. nih.gov The study of condensation reactions involving related phenols has also been a subject of investigation to understand the formation of larger molecules. murdoch.edu.au
Kinetic investigations of substitution reactions often follow pseudo-first-order kinetics, where the rate of reaction is dependent on the concentration of one reactant when the other is in large excess. acs.org The analysis of kinetic data, such as plotting the natural logarithm of absorbance change versus time, can reveal whether a reaction proceeds in a single step or through multiple consecutive steps. acs.org
Mechanistic studies often employ a combination of experimental techniques, such as spectroscopy and chromatography, and computational methods to elucidate the reaction pathways. weizmann.ac.il These studies can help in proposing detailed mechanisms, including the formation of intermediates and transition states.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of "3-(2-Aminoethyl)-2-bromophenol" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
While specific experimental spectra for "this compound" are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds such as 2-bromophenol (B46759), 3-bromophenol, and aminophenols. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl chain, and the amine (-NH₂) protons. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic C1-H | ~6.8 - 7.2 | ~115 - 125 | Chemical shift influenced by adjacent -OH and C-Br groups. Expected to be a doublet or doublet of doublets. |
| Aromatic C4-H | ~6.7 - 7.1 | ~120 - 130 | Influenced by the ethylamino group and bromine. Expected to be a doublet or doublet of doublets. |
| Aromatic C5-H | ~7.0 - 7.4 | ~125 - 135 | Expected to be a triplet or doublet of doublets, coupled to C1-H and C4-H. |
| Aromatic C-OH | ~150 - 158 | N/A | The phenolic carbon atom, shifted downfield due to the electronegative oxygen. |
| Aromatic C-Br | ~110 - 120 | N/A | The carbon atom bonded to bromine, its shift is influenced by the heavy atom effect. |
| Aromatic C-CH₂ | ~130 - 140 | N/A | The carbon where the ethylamino side chain is attached. |
| Ethyl -CH₂- (alpha) | ~2.7 - 3.0 | ~35 - 45 | Methylene group adjacent to the aromatic ring. Appears as a triplet. |
| Ethyl -CH₂- (beta) | ~3.0 - 3.3 | ~40 - 50 | Methylene group adjacent to the amine. Appears as a triplet. |
| Amine -NH₂ | Variable (e.g., 1.5 - 3.5) | N/A | Chemical shift is concentration and solvent dependent; may exchange with D₂O. Signal can be broad. |
| Phenol (B47542) -OH | Variable (e.g., 4.5 - 9.0) | N/A | Chemical shift is highly dependent on solvent, concentration, and temperature. Signal can be broad and will exchange with D₂O. |
To unambiguously assign these signals and confirm the substitution pattern, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would show a cross-peak between the two methylene groups of the ethyl chain, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, helping to piece together the aromatic spin system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton signals to their respective carbon signals. This is crucial for assigning the carbon spectrum.
Solid-state NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. While liquid-state NMR averages out anisotropic interactions, ssNMR measures them, offering unique insights into the bulk material.
For "this compound," ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would be standard for characterizing the organic framework. These experiments can identify the number of crystallographically inequivalent molecules in the unit cell (polymorphism) and probe intermolecular interactions, such as hydrogen bonding involving the phenol and amino groups.
Furthermore, bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il These nuclei are challenging to observe due to their large quadrupole moments, which cause significant line broadening. researchgate.net However, specialized techniques can provide information about the local electronic environment around the bromine atom. acs.org ⁷⁹Br ssNMR, in particular, is sometimes used to accurately set the magic angle for spinning due to its clear quadrupolar spinning sidebands. huji.ac.il
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of "this compound" (C₈H₁₀BrNO) is approximately 216.07 g/mol . nih.gov A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments. researchgate.net
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.gov This allows for the determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. For "this compound," HRMS would confirm the molecular formula C₈H₁₀BrNO by matching the experimentally measured exact mass to the theoretical exact mass (214.99458 Da). nih.govnih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and isomer differentiation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of "this compound") is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure.
Isomers of "this compound" would likely produce different relative abundances of fragment ions, allowing for their distinction. lcms.czrsc.org
Table 2: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 216/218)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 216 / 218 | 199 / 201 | NH₃ (Ammonia) | Loss of the amino group. |
| 216 / 218 | 187 / 189 | CH₂=NH₂⁺ (Iminium ion part) or C₂H₅N | Benzylic cleavage, a common pathway for phenylethylamines, leading to a stable bromohydroxybenzyl cation. |
| 216 / 218 | 171 / 173 | C₂H₅N (Ethylamine) | Cleavage of the bond between the aromatic ring and the ethyl side chain. |
| 216 / 218 | 137 | Br (Bromine radical) | Loss of the bromine atom from the molecular ion. |
| 187 / 189 | 107 | Br (Bromine radical) | Loss of bromine from the bromohydroxybenzyl cation. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. researchgate.net
For "this compound," vibrational spectroscopy would confirm the presence of the hydroxyl (-OH), amine (-NH₂), aromatic ring, and carbon-bromine (C-Br) functionalities.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The O-H stretch of the phenol group would appear as a broad band around 3200-3600 cm⁻¹. The N-H stretch of the primary amine would typically show two distinct sharp-to-medium bands in the 3300-3500 cm⁻¹ region. ijaemr.com Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers, often between 500-700 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. ias.ac.in The C-Br bond, being highly polarizable, is also expected to give a noticeable Raman signal. scispace.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
| O-H Stretch (Phenol) | IR | 3200 - 3600 | Broad, strong due to hydrogen bonding. |
| N-H Stretch (Primary Amine) | IR | 3300 - 3500 | Two bands, sharp to medium intensity. |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to weak. |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium to strong. |
| N-H Bend (Scissoring) | IR | 1590 - 1650 | Medium to strong. |
| Aromatic C=C Ring Stretch | IR, Raman | 1450 - 1600 | Multiple bands, variable intensity. Often strong in Raman. |
| O-H Bend | IR | 1330 - 1440 | In-plane bend, medium intensity. |
| C-O Stretch (Phenol) | IR | 1200 - 1260 | Strong. |
| C-N Stretch | IR | 1020 - 1250 | Weak to medium. |
| Aromatic C-H Out-of-Plane Bend | IR | 690 - 900 | Strong bands, pattern is indicative of the ring substitution. |
| C-Br Stretch | IR, Raman | 500 - 700 | Medium to strong. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
For a compound like this compound, obtaining a crystal structure would provide unambiguous proof of its chemical identity and stereochemistry. It would definitively confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the aminoethyl side chain. This information is crucial for understanding its physical properties and how it might interact with biological targets.
Although no published crystal structure for this compound is currently available, a hypothetical analysis would yield precise crystallographic data.
Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₈H₁₀BrNO | The elemental composition of the molecule. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | Describes the symmetry elements within the crystal lattice. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° | The dimensions of the basic repeating unit of the crystal. |
| Bond Length (C-Br) | ~1.90 Å | Typical length for a carbon-bromine bond on an aromatic ring. |
| Bond Length (C-O) | ~1.36 Å | Typical length for a phenolic carbon-oxygen bond. |
| Torsion Angle (C-C-N) | Variable | Describes the rotation of the amino group relative to the aromatic ring. |
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for separating components from a mixture and determining the purity and concentration of a substance. For a polar molecule like this compound, which contains both a phenolic hydroxyl group and a basic amino group, specialized chromatographic methods are required.
Gas chromatography is a technique used to separate volatile compounds. Due to the polar nature of the amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC-MS analysis and may exhibit poor peak shape due to interactions with the GC column. To overcome this, a derivatization step is necessary. jfda-online.com
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For the functional groups present in this compound, common strategies include:
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFA) or acetic anhydride react with both the amino and hydroxyl groups to form less polar, more volatile ester and amide derivatives. shimadzu.comnih.gov
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen atoms on the -NH₂ and -OH groups with nonpolar trimethylsilyl (B98337) (TMS) groups. researchgate.net
Following derivatization, the sample is injected into the GC-MS system. The mass spectrometer fragments the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Example Condition |
| Derivatization Reagent | Acetic Anhydride |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Derivative | 3-(2-Acetamidoethyl)-2-bromophenyl acetate |
| Key Mass Fragments (m/z) | Molecular ion [M]⁺, fragments corresponding to loss of acetyl and side-chain cleavage. |
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile compounds and is a primary technique for the analysis of bromophenols and phenethylamines. mdpi.comsielc.com A common approach is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid to improve peak shape. mdpi.comresearchgate.net
Specialized detectors enhance the sensitivity and selectivity of the analysis:
Photodiode Array (PDA) Detector: Measures UV-Vis absorbance across a range of wavelengths simultaneously, providing spectral information that aids in peak identification.
Fluorescence Detector: Offers high sensitivity and selectivity for compounds that fluoresce. Derivatization with a fluorescent tag (e.g., o-phthalaldehyde) can be used if the native molecule's fluorescence is weak. nih.gov
Mass Spectrometry (LC-MS/MS): Provides the highest level of selectivity and structural information, allowing for definitive identification and quantification even in complex matrices. nih.govresearchgate.net
Table 3: Exemplary HPLC Method Parameters for this compound
| Parameter | Example Condition |
| HPLC Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient: 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA Detector (scan 200-400 nm) or ESI-MS/MS in positive ion mode |
| Expected Retention Time | Dependent on exact conditions, but would elute as a single, sharp peak. |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Concentration Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of the substituted phenol ring in this compound makes it a chromophore, a part of the molecule that absorbs light. Phenolic compounds typically exhibit strong absorbance in the UV region. docbrown.inforesearchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantification via the Beer-Lambert law.
Fluorescence spectroscopy is a related technique that measures the light emitted by a substance after it has absorbed light. While many aromatic compounds fluoresce, the intensity can be highly dependent on structure and environment. The presence of a heavy atom like bromine can sometimes quench (reduce) fluorescence. If the native fluorescence of this compound is low, its concentration could still be measured by reacting the primary amine with a fluorescent labeling agent.
Table 4: Predicted Spectroscopic Properties in Solution
| Technique | Predicted Property & Value | Rationale |
| UV-Visible Spectroscopy | λmax ≈ 275-285 nm | Based on the phenol chromophore. Substituents on the benzene ring will cause a slight shift compared to pure phenol (λmax ≈ 270 nm). docbrown.info |
| Fluorescence Spectroscopy | Excitation λ ≈ 280 nmEmission λ > 290 nm | Excitation wavelength is typically near the absorbance maximum. The emitted light is of lower energy (longer wavelength), a phenomenon known as the Stokes shift. uci.edu |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methodsnih.govnih.govwikipedia.orgchemeurope.com
Quantum chemical calculations are foundational to modern chemistry, enabling the detailed study of molecular properties. Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. wikipedia.orgchemeurope.com Density Functional Theory (DFT) is a widely used class of methods that calculates the electronic structure based on the electron density, providing a balance of computational cost and accuracy. nih.gov For molecules like bromophenols, the B3LYP functional combined with basis sets such as 6-311G++(d,p) has proven effective in yielding reliable results. nih.gov These calculations form the basis for understanding geometry, electronic structure, and reactivity.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. mdpi.comarxiv.org For 3-(2-Aminoethyl)-2-bromophenol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com The primary source of conformational flexibility in this compound is the aminoethyl side chain. Rotation around the C-C and C-N bonds leads to various conformers, with staggered conformations generally being more stable than eclipsed ones due to reduced torsional strain. libretexts.orglibretexts.org Intramolecular hydrogen bonding between the amino group (-NH2) and the phenolic hydroxyl group (-OH), or between the amino group and the bromine atom, can significantly influence the stability of certain conformations.
| Atoms Defining Dihedral Angle | Description | Representative Angle (Degrees) |
|---|---|---|
| C(ar)-C(ar)-C(ethyl)-C(ethyl) | Rotation of ethyl group relative to the ring | ~90° |
| C(ar)-C(ethyl)-C(ethyl)-N | Rotation around the ethyl C-C bond | ~180° (anti-periplanar) |
The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scispace.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom all influence the energies of these orbitals.
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.
| Parameter | Illustrative Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 | Region of electron donation (nucleophilic) |
| LUMO Energy | -0.8 | Region of electron acceptance (electrophilic) |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum calculations identify stable low-energy structures, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformational space and the transitions between different conformers. mdpi.com For this compound, an MD simulation would reveal the flexibility of the aminoethyl side chain and how its orientation changes over time in a given environment, such as in a solvent. This provides a more realistic picture of the molecule's behavior than static geometry optimizations alone.
Reaction Pathway Modeling and Transition State Characterizationnih.gov
Computational chemistry can be used to model the mechanism of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. For this compound, one could model reactions such as the oxidation of the phenol (B47542) group or nucleophilic substitution at the brominated carbon, identifying the transition state structures and calculating the energy barriers for these processes. nih.gov
Solvation Models and Solvent Effects on Electronic and Structural Propertiesrsc.orgresearchgate.net
Most chemical reactions occur in solution, and the solvent can have a profound effect on a molecule's structure, stability, and reactivity. koreascience.krmdpi.com Computational solvation models are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. rsc.org Studies on similar molecules have shown that solvent polarity can alter electronic properties, such as the HOMO-LUMO gap, and shift the absorption maxima in electronic spectra. banglajol.info For this compound, a polar solvent would be expected to stabilize charged or highly polar states, potentially influencing conformational preferences and reaction pathways.
| Property | In Vacuum (Gas Phase) | In Water (Polar Solvent) |
|---|---|---|
| Dipole Moment (Debye) | 2.5 D | 3.8 D |
| HOMO-LUMO Gap (eV) | 4.7 eV | 4.9 eV |
Spectroscopic Property Prediction from First Principlesnih.gov
Quantum chemical methods can predict various spectroscopic properties from first principles, providing a powerful tool for interpreting experimental spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. materialsciencejournal.org It is also possible to compute vibrational frequencies, which aids in the assignment of peaks in infrared (IR) and Raman spectra. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts, helping to elucidate the molecule's structure. nih.gov These predictions can confirm experimental findings or predict the spectroscopic characteristics of unknown compounds.
Biological Interactions and Mechanistic Insights Non Clinical Context
Enzyme Interaction Mechanisms: Binding and Inhibition Profile Analysis
There is currently no specific information available in the scientific literature detailing the interaction mechanisms, binding profiles, or inhibition kinetics of 3-(2-Aminoethyl)-2-bromophenol with the enzymes listed below.
Cholinesterase (AChE, BChE) Interaction Mechanisms
No studies were identified that specifically investigate the binding or inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. While some bromophenol derivatives have been explored for AChE inhibition, data specific to this compound, including binding mechanisms and inhibition constants, are not available.
Carbonic Anhydrase (CA I, CA II) Binding Affinity and Inhibition Kinetics
There is no published research detailing the binding affinity or inhibition kinetics of this compound with human carbonic anhydrase isoforms CA I and CA II. Although some marine natural products incorporating bromophenol moieties have shown inhibitory activity against CAs, specific studies for this compound have not been reported.
Glycogen Synthase Kinase-3β (GSK-3β) and β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Mechanistic Studies
No mechanistic studies or inhibition data were found that link this compound to Glycogen Synthase Kinase-3β (GSK-3β) or β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). The roles of these enzymes in neurodegenerative diseases are well-established, but the effect of this specific compound on their activity has not been documented.
Metal Ion Complexation and Coordination Chemistry (e.g., Copper(II) Binding)
There is no specific information in the literature concerning the metal ion complexation and coordination chemistry of this compound. The presence of potential N,O-donor atoms (the amino and hydroxyl groups) suggests a theoretical capacity for metal chelation, but no experimental studies confirming the formation, structure, or stability of complexes with Copper(II) or other metal ions have been published.
Mechanistic Aspects of Antimicrobial Activity
While direct mechanistic studies on this compound are not available, research on the broader class of bromotyrosine and bromotyramine derivatives isolated from marine sponges provides general insights. These compounds are noted for a range of biological activities, including antimicrobial and antifouling properties. mdpi.comnih.gov The proposed mechanisms for related compounds often involve the disruption of bacterial cell membranes or interference with bacterial communication systems like quorum sensing. mdpi.com However, specific data, such as minimum inhibitory concentration (MIC) values or detailed mechanisms of action for this compound against any microbial species, have not been reported.
Structure-Activity Relationships (SAR) Governing Molecular Interactions
No structure-activity relationship (SAR) studies focusing on this compound are available in the current body of scientific literature. SAR studies require a baseline of known biological activity for a lead compound, which is then systematically modified to determine the chemical features responsible for its effects. Given the absence of detailed biological activity data for this specific compound, SAR analyses have not been conducted.
Applications in Chemical Synthesis and Research
Strategic Building Block for Complex Molecule Synthesis
While the multifunctionality of 3-(2-Aminoethyl)-2-bromophenol makes it a candidate as a versatile building block, specific examples of its incorporation into complex molecules are not extensively documented in current research literature.
There is limited specific information available regarding the use of this compound as an intermediate in advanced organic synthesis. Isomeric and related aminophenols are recognized as crucial intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
The application of this compound as a precursor or monomer in polymer and material science has not been detailed in available research. In principle, the presence of both an amine and a hydroxyl group could allow it to act as a monomer in the synthesis of polymers such as polyamides or polyurethanes.
Derivatization Reagent in Analytical Chemistry and Chemical Biology
Currently, there is no available scientific literature describing the use of this compound as a derivatization reagent for the analysis of other molecules in analytical chemistry or chemical biology.
Ligand in Coordination Chemistry and Catalysis
The most significant potential application of this compound lies in its use as a ligand in coordination chemistry and catalysis. The molecule belongs to the class of o-aminophenol ligands, which are well-studied for their ability to form stable complexes with a wide range of transition metals.
The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolate (B1203915) group. This chelation forms a stable five-membered ring with the metal ion.
A key feature of o-aminophenol-based ligands is their "redox-active" or "non-innocent" nature. This means the ligand itself can participate in redox reactions, storing and releasing electrons during a catalytic cycle. This property is crucial for developing catalysts for a variety of transformations, as it allows for multi-electron reactivity in cooperation with the metal center. The electronic properties of the ligand, and consequently the reactivity of the resulting metal complex, can be fine-tuned by substituents on the aromatic ring. The presence of the bromine atom and the aminoethyl group on this compound would therefore influence the electronic structure and catalytic behavior of its metal complexes.
Research on various substituted o-aminophenol ligands has demonstrated their utility in numerous catalytic applications, including:
Oxidation Reactions: Metal complexes of aminophenol ligands can catalyze the oxidation of substrates like alcohols and phenols.
Small Molecule Activation: These complexes are involved in the activation of small molecules, which is relevant for processes like carbon dioxide reduction and hydrogen evolution.
C-H Amination: Palladium complexes with aminophenol-based ligands have been used as catalysts for the amination of C-H bonds.
Cross-Coupling Reactions: The general class of aminophenols can be selectively N-arylated or O-arylated using palladium or copper catalysts, respectively, forming building blocks that are themselves useful ligands or products.
The table below provides examples of catalytic systems using substituted aminophenol ligands, illustrating the types of applications for which this compound could be investigated.
| Metal | Aminophenol Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Palladium (Pd) | Pyridine-aminophenolate (NNO) | C-H amination of organic azides | |
| Copper (Cu) | General Aminophenols | Selective N-arylation | |
| Iron (Fe) | Tridentate N-donor aminophenolates | Oxidation of o-aminophenol | |
| Cobalt (Co) | Polypyridine-functionalized aminophenols | Homogeneous catalysis for organic processes |
Probes for Chemical Biology Research
There is no information in the reviewed scientific literature on the use of this compound as a probe in chemical biology research.
Future Research Directions and Emerging Opportunities
Development of Novel and Environmentally Benign Synthetic Routes
The synthesis of substituted phenols and anilines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate substantial waste. Future research should prioritize the development of green and sustainable synthetic pathways to 3-(2-aminoethyl)-2-bromophenol and its derivatives.
Biocatalysis and Enzymatic Methods: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future investigations could explore the use of halogenases and aminotransferases for the regioselective bromination and amination of phenolic precursors. Engineered enzymes could provide a direct and environmentally friendly route to the target compound, minimizing the need for protecting groups and reducing the generation of hazardous byproducts.
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, presents a solvent-free alternative to traditional solution-phase reactions. Research into the mechanochemical synthesis of this compound could lead to a more sustainable and efficient process with reduced energy consumption and waste production.
Renewable Feedstocks: A long-term goal would be to develop synthetic routes that utilize renewable feedstocks. Lignin (B12514952), a complex polymer rich in phenolic moieties, could potentially serve as a starting material. Research into the selective depolymerization of lignin and subsequent functionalization of the resulting aromatic fragments could provide a sustainable pathway to this and other valuable phenolic compounds.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |
| Mechanochemistry | Solvent-free, energy-efficient | Reaction optimization and scalability |
| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels | Lignin valorization, selective functionalization |
Exploration of Unconventional Reactivity and Catalysis
The interplay of the hydroxyl, bromo, and aminoethyl groups in this compound could give rise to unconventional reactivity and catalytic properties that are yet to be explored.
Frustrated Lewis Pair (FLP) Chemistry: The proximity of the basic amino group and a potentially Lewis acidic borane (B79455) derivative of the phenol (B47542) could lead to the formation of an intramolecular frustrated Lewis pair. Such FLPs are known to activate small molecules like H₂, CO₂, and olefins. Research in this area could uncover novel catalytic applications for derivatives of this compound in hydrogenation, carbon dioxide fixation, and polymerization reactions.
Photoredox Catalysis: The electron-rich nature of the phenol ring, combined with the presence of a heavy bromine atom, suggests that derivatives of this compound could be effective photoredox catalysts. The bromine atom can facilitate intersystem crossing, a key step in many photoredox cycles. Future studies could investigate the synthesis of photosensitizers based on the this compound scaffold for applications in organic synthesis and solar energy conversion.
Organocatalysis: The bifunctional nature of the molecule, possessing both a hydrogen-bond donating phenol and a hydrogen-bond accepting (or basic) amine, makes it an attractive candidate for the development of novel organocatalysts. These catalysts could be designed to promote a variety of asymmetric reactions, such as aldol, Michael, and Mannich reactions, through cooperative activation of the reactants.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. rsc.org The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant opportunity for accelerating research and development.
High-Throughput Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives of this compound. By systematically varying the substituents on the aromatic ring, the amino group, and the phenolic hydroxyl, a large and diverse collection of compounds could be synthesized for high-throughput screening in various applications.
Real-time Reaction Optimization: The integration of in-line analytical techniques, such as NMR and IR spectroscopy, with a flow chemistry setup would allow for real-time monitoring and optimization of reaction conditions. This would enable the rapid identification of optimal parameters for the synthesis of the target compound and its derivatives, leading to higher yields and purities.
| Flow Chemistry Application | Key Benefits | Enabling Technologies |
| Telescoped Synthesis | Reduced reaction time, improved efficiency | Multi-step flow reactors |
| High-Throughput Derivatization | Rapid library generation | Automated synthesis platforms |
| Real-time Optimization | Faster process development | In-line analytical tools (PAT) |
Advanced Materials Applications and Functionalization
The functional groups present in this compound make it a versatile building block for the synthesis of advanced materials with tailored properties.
Polymer Science: The amino and hydroxyl groups can serve as reactive sites for the incorporation of this molecule into polymer backbones. For example, it could be used as a monomer in the synthesis of polyamides, polyethers, or polyurethanes. The presence of the bromine atom would impart flame-retardant properties to the resulting polymers. Furthermore, the phenolic hydroxyl group could be used for post-polymerization modification, allowing for the introduction of additional functionalities.
Organic Electronics: The electron-donating nature of the amino and hydroxyl groups, combined with the potential for π-stacking of the aromatic rings, suggests that derivatives of this compound could be useful in the development of organic electronic materials. Research could focus on the synthesis of conjugated oligomers and polymers incorporating this scaffold for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Surface Modification: The compound could be used to modify the surface of various materials, such as silica, gold, or carbon nanotubes. The amino group can be used for covalent attachment to the surface, while the phenolic hydroxyl and bromine atom can be further functionalized to introduce specific properties, such as hydrophilicity, biocompatibility, or catalytic activity.
High-Throughput Screening for Chemical Probe Discovery based on Mechanistic Understanding
A chemical probe is a small molecule that can be used to study the function of a biological target. nih.gov The development of high-quality chemical probes is crucial for understanding complex biological processes and for the discovery of new therapeutic agents. nih.gov The structure of this compound makes it an attractive starting point for the development of chemical probes.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-2-bromophenol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves bromination of phenol derivatives followed by functional group modifications. Key steps include:
- Bromination: Direct bromination of phenolic precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
- Aminoethylation: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination. For example, coupling 2-bromophenol with ethylenediamine derivatives using palladium catalysts or Mitsunobu conditions .
- Optimization Strategies:
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to identify intermediates .
- Adjust pH and temperature to enhance regioselectivity; acidic conditions favor bromine positioning at the 2nd phenolic ring position .
- Purify via column chromatography with silica gel or reverse-phase HPLC to isolate high-purity product .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatographic Purity:
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
Methodological Answer: Conflicts in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to confirm connectivity and distinguish overlapping signals .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in proton NMR .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to verify assignments .
- Crystallography: If crystalline, perform X-ray diffraction to unambiguously determine the structure .
Q. What experimental approaches are used to study the biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based activity assays. IC₅₀ values can quantify potency .
- Cytotoxicity Testing: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Mechanistic Studies:
Q. How can regioselectivity challenges in synthesizing bromophenol derivatives be addressed?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., methoxy or nitro groups) to steer bromination to the desired position .
- Catalytic Systems: Use Lewis acids (e.g., FeCl₃) or zeolites to enhance selectivity during electrophilic substitution .
- Microwave-Assisted Synthesis: Reduce reaction times and improve yield/selectivity via controlled heating .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Resolve by:
- Standardization: Adopt uniform protocols (e.g., CellTiter-Glo® for viability assays) across labs .
- Dose-Response Curves: Generate full dose-response data (e.g., 0.1–100 µM) to confirm activity thresholds .
- Metabolic Stability Tests: Assess compound stability in cell culture media (e.g., using LC-MS to detect degradation products) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
